molecular formula C17H18BrNO2 B5837799 2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide

Cat. No. B5837799
M. Wt: 348.2 g/mol
InChI Key: IUKOOPRQWLUCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide, also known as BMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. This compound has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been investigated as a lead compound for the development of new drugs targeting various biological pathways.

Mechanism of Action

2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide exerts its effects through its interaction with various molecular targets, including Nav1.7 and several enzymes involved in cellular signaling pathways. This compound has been shown to bind to the voltage-sensing domain of Nav1.7, thereby inhibiting its function and reducing pain sensation. In cancer cells, this compound has been shown to induce apoptosis through its inhibition of the Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reduced pain sensation, induction of apoptosis in cancer cells, and modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, as it has been shown to reduce the expression of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide has several advantages for use in lab experiments, including its potency and specificity for its molecular targets, as well as its ability to modulate various cellular signaling pathways. However, this compound also has several limitations, including its potential toxicity and lack of selectivity for certain molecular targets.

Future Directions

There are several future directions for the study of 2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide, including the development of new drugs targeting Nav1.7 and other molecular targets, the investigation of this compound's potential applications in other scientific research fields, and the optimization of this compound's pharmacological properties. Additionally, further research is needed to better understand the potential toxicity and side effects of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide can be synthesized through a multi-step chemical reaction process. The starting material for the synthesis is 2-bromo-4-methylphenol, which is reacted with ethyl 2-bromoacetate in the presence of potassium carbonate to yield 2-(4-bromo-2-methylphenoxy)acetate. This intermediate is then reacted with 2-ethylphenylamine in the presence of triethylamine to yield this compound.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-3-13-6-4-5-7-15(13)19-17(20)11-21-16-9-8-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKOOPRQWLUCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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